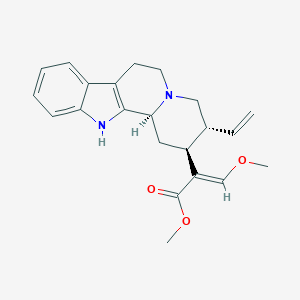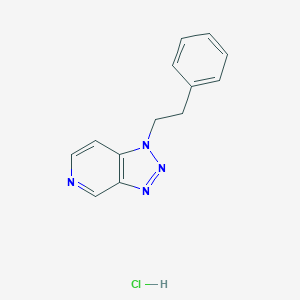![molecular formula C16H11ClN2O B231237 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B231237.png)
3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone, also known as AQ-11, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. AQ-11 is a quinoxaline derivative that has been synthesized and studied extensively for its pharmacological activities.
作用机制
The mechanism of action of 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone is not fully understood; however, it has been suggested that 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone acts as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor agonist. 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has also been reported to inhibit the activity of monoamine oxidase (MAO) and acetylcholinesterase (AChE).
生化和生理效应
3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and antipsychotic properties. 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has also been shown to inhibit the activity of MAO and AChE, which may contribute to its potential use in the treatment of Alzheimer's disease and other neurological disorders.
实验室实验的优点和局限性
3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has several advantages and limitations for lab experiments. It has a high affinity for dopamine D2 and serotonin 5-HT2A receptors, which makes it a potential candidate for drug development. However, 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has poor solubility in water, which may limit its use in certain experiments. Additionally, the synthesis of 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone is time-consuming and requires several steps, which may limit its availability for research purposes.
未来方向
There are several future directions for the research of 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, the development of new synthesis methods for 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone may increase its availability for research purposes.
Conclusion:
3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone is a novel compound that has shown promising results in various scientific research applications. Its potential therapeutic properties make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
合成方法
3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone can be synthesized via several methods, including the condensation reaction of 4-chlorobenzaldehyde and 2-aminophenylvinylketone, followed by cyclization with acetic anhydride. Another method involves the reaction of 4-chlorobenzaldehyde and 2-aminophenylvinylketone with ammonium acetate and acetic anhydride. The yield of 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone synthesis ranges from 60% to 80%.
科学研究应用
3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has shown promising results in various scientific research applications. It has been reported to possess anticancer, antipsychotic, anticonvulsant, and antidepressant properties. 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
属性
产品名称 |
3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone |
|---|---|
分子式 |
C16H11ClN2O |
分子量 |
282.72 g/mol |
IUPAC 名称 |
3-[(E)-2-(4-chlorophenyl)ethenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H11ClN2O/c17-12-8-5-11(6-9-12)7-10-15-16(20)19-14-4-2-1-3-13(14)18-15/h1-10H,(H,19,20)/b10-7+ |
InChI 键 |
JDTBHHULRIMROO-JXMROGBWSA-N |
手性 SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C/C3=CC=C(C=C3)Cl |
SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)
![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B231163.png)


![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)

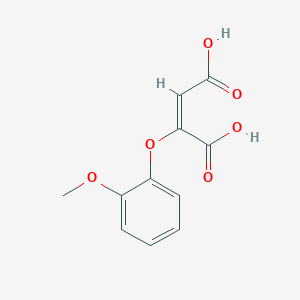
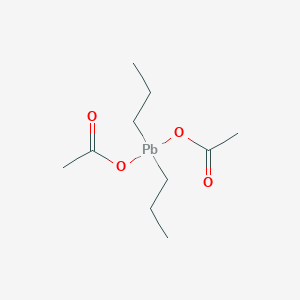
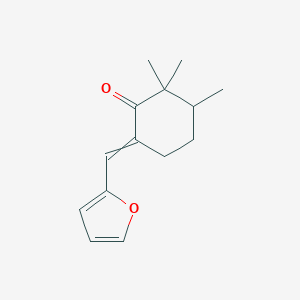
![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)

![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)
